molecular formula C11H8F12O2 B14574932 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate CAS No. 61253-02-9

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate

Cat. No.: B14574932
CAS No.: 61253-02-9
M. Wt: 400.16 g/mol
InChI Key: SMGIMBKCWODARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate is a fluorinated ester compound. It is known for its unique chemical properties, particularly its high thermal stability and resistance to solvents. This compound is often used in various industrial applications due to its ability to form highly durable and resistant coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of perfluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced material applications.

    Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The fluorinated ester group imparts unique properties, such as hydrophobicity and chemical resistance, which make it effective in forming protective coatings. The compound’s stability and resistance to degradation are attributed to the strong carbon-fluorine bonds present in its structure.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4,5,6,6,7,7,8,8,8-Hexadecafluorooctyl methacrylate
  • 1,1,2,2,3,3,4,4,5,6,6,7,7,8,8,8-Hexadecafluorooctyl acrylate

Uniqueness

1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate is unique due to its specific fluorination pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring high-performance materials with excellent chemical resistance and durability.

Properties

CAS No.

61253-02-9

Molecular Formula

C11H8F12O2

Molecular Weight

400.16 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,7,7,7-dodecafluoroheptyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H8F12O2/c1-4(2)6(24)25-11(22,23)10(20,21)9(18,19)8(16,17)5(12)3-7(13,14)15/h5H,1,3H2,2H3

InChI Key

SMGIMBKCWODARY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.